molecular formula C7H6O2 B14176940 3,5-Cycloheptadiene-1,2-dione CAS No. 917613-73-1

3,5-Cycloheptadiene-1,2-dione

Cat. No.: B14176940
CAS No.: 917613-73-1
M. Wt: 122.12 g/mol
InChI Key: WLNNIVYHVWXDMJ-UHFFFAOYSA-N
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Description

3,5-Cycloheptadiene-1,2-dione is an organic compound with the molecular formula C7H6O2. It is a derivative of cycloheptadiene and contains two ketone groups at the 1 and 2 positions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Cycloheptadiene-1,2-dione can be achieved through several methods. One common approach involves the oxidation of cycloheptadiene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the dione .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Cycloheptadiene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

Scientific Research Applications

3,5-Cycloheptadiene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Cycloheptadiene-1,2-dione involves its reactivity with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can affect biological pathways and molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzoquinone: Similar in structure but with a six-membered ring.

    1,4-Benzoquinone: Another quinone with different substitution patterns.

    Cyclohexadiene-1,2-dione: A six-membered ring analog.

Uniqueness

3,5-Cycloheptadiene-1,2-dione is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered ring analogs. This uniqueness makes it a valuable compound for studying ring strain and reactivity in larger ring systems .

Properties

CAS No.

917613-73-1

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

cyclohepta-3,5-diene-1,2-dione

InChI

InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-4H,5H2

InChI Key

WLNNIVYHVWXDMJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC(=O)C1=O

Origin of Product

United States

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